(2R,4S)-azetidine-2,4-dicarboxylic acid (2R,4S)-azetidine-2,4-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16487221
InChI: InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)
SMILES:
Molecular Formula: C5H7NO4
Molecular Weight: 145.11 g/mol

(2R,4S)-azetidine-2,4-dicarboxylic acid

CAS No.:

Cat. No.: VC16487221

Molecular Formula: C5H7NO4

Molecular Weight: 145.11 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-azetidine-2,4-dicarboxylic acid -

Specification

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
IUPAC Name azetidine-2,4-dicarboxylic acid
Standard InChI InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)
Standard InChI Key JMVIGOFRIJJUAW-UHFFFAOYSA-N
Canonical SMILES C1C(NC1C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (2R,4S)-azetidine-2,4-dicarboxylic acid is C₅H₇NO₄, with a molecular weight of 145.11 g/mol . The compound features a strained azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) and two carboxylic acid groups in a cis configuration relative to the ring plane. The stereochemistry at the 2 and 4 positions is critical for its biological interactions, as the (2R,4S) configuration influences hydrogen-bonding patterns and molecular recognition .

Structural Characteristics

X-ray crystallography data for related azetidine derivatives reveal bond lengths and angles consistent with significant ring strain. For example, in analogous β-lactam structures, the C-N bond length averages 1.47 Å, while the C-C bonds within the ring measure 1.54 Å . The dihedral angle between the carboxylic acid groups in (2R,4S)-azetidine-2,4-dicarboxylic acid is approximately 60°, optimizing intramolecular hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₇NO₄
Molecular Weight145.11 g/mol
Melting Point218–220°C (decomposes)
Solubility in Water12.8 mg/mL (25°C)
pKa (Carboxylic Groups)2.1, 4.7

Synthesis and Characterization

Synthetic Routes

The synthesis of (2R,4S)-azetidine-2,4-dicarboxylic acid typically involves cyclization strategies starting from linear precursors. One method employs L-aspartic acid as a chiral pool starting material, utilizing a Hofmann-Löffler reaction to form the azetidine ring . Key steps include:

  • Protection of amino and carboxylic acid groups in L-aspartic acid using tert-butoxycarbonyl (Boc) and methyl esters.

  • Intramolecular cyclization via photochemical or thermal activation to form the azetidine ring.

  • Deprotection and oxidation to yield the final dicarboxylic acid .

Alternative routes involve Staudinger reactions between imines and ketenes, though these often produce racemic mixtures requiring chiral resolution .

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s stereochemistry. In the ¹H NMR spectrum, the azetidine ring protons appear as distinct multiplets at δ 3.2–3.8 ppm, while the carboxylic acid protons are observed as broad singlets near δ 12.1 ppm . X-ray crystallography of related derivatives, such as (2R,4S)-2-methyl-4-(2-methylpropyl)azetidine-2,4-dicarboxylic acid, confirms the cis arrangement of substituents .

DerivativeActivity (MIC or IC₅₀)Target Organism/AssaySource
4a2128 μg/mLPseudomonas aeruginosa
4a418.7 μMDPPH Radical Scavenging
Sulfadiazine analog256 μg/mLEnterococcus faecalis

Applications in Material Science

The compound’s dual carboxylic acid groups enable its use as a monomer in polymer synthesis. Incorporating (2R,4S)-azetidine-2,4-dicarboxylic acid into polyamides or polyesters enhances thermal stability (decomposition temperatures >300°C) and mechanical strength due to hydrogen-bonding networks . Additionally, its chirality facilitates the development of enantioselective catalysts for asymmetric synthesis .

Current Research and Future Directions

Recent studies focus on structure-activity relationships (SARs) to optimize the compound’s pharmacological profile. For example, substituting the azetidine ring with fluorinated groups improves metabolic stability in vivo . Future research may explore:

  • Targeted drug delivery systems leveraging the compound’s hydrogen-bonding capacity.

  • Green synthesis methods to reduce reliance on toxic reagents like phosgene .

  • Computational modeling to predict novel derivatives with enhanced bioactivity .

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